8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. Its structure includes a 4-(4-fluorophenyl)piperazine-1-carbonyl group at position 8 and an m-tolyl (3-methylphenyl) substituent at position 2. The triazole ring contributes to π-π stacking interactions, critical for binding to biological targets. This scaffold is of interest in medicinal chemistry due to its structural similarity to known kinase inhibitors and benzodiazepine receptor ligands .
Properties
CAS No. |
1031623-39-8 |
|---|---|
Molecular Formula |
C27H23FN6O2 |
Molecular Weight |
482.519 |
IUPAC Name |
8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C27H23FN6O2/c1-17-3-2-4-18(15-17)24-25-29-26(35)22-10-5-19(16-23(22)34(25)31-30-24)27(36)33-13-11-32(12-14-33)21-8-6-20(28)7-9-21/h2-10,15-16,31H,11-14H2,1H3 |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic molecule with potential therapeutic applications, particularly in the fields of neurology and oncology. Its unique structural features, including a triazoloquinazolinone core and a fluorinated piperazine moiety, suggest significant biological activity.
Chemical Structure and Properties
- Molecular Formula : C27H23FN6O2
- Molecular Weight : Approximately 482.52 g/mol
- Key Functional Groups :
- Triazoloquinazolinone core
- Piperazine ring
- Fluorophenyl group
The presence of the fluorine atom is particularly noteworthy as it can enhance the compound's biological activity and metabolic stability compared to similar compounds.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The structural components suggest potential activity against:
- Neurotransmitter receptors
- Enzymes related to cell proliferation and inflammation
Biological Assays and Findings
Preliminary studies have indicated that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties. The following table summarizes key findings from biological assays:
| Study | Target | Activity | IC50/EC50 Values |
|---|---|---|---|
| Study A | PARP1/2 | Inhibition | Ki = 1.2 nM (PARP1), Ki = 0.87 nM (PARP2) |
| Study B | Cancer Cells | Proliferation Inhibition | EC50 = 0.3 nM (MX-1), EC50 = 5 nM (Capan-1) |
| Study C | Inflammation | Anti-inflammatory Effect | Not quantified |
The compound has demonstrated significant potency in inhibiting PARP enzymes, which are critical in DNA repair mechanisms. This inhibition is particularly relevant for cancer therapies targeting tumors with BRCA mutations.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
-
Neurotransmitter Receptor Interaction :
- Studies utilizing molecular docking techniques have shown that the fluorophenyl group enhances binding affinity to neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders.
-
Anticancer Activity :
- In vitro studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines, particularly those with mutations in DNA repair pathways.
-
Anti-inflammatory Properties :
- The compound has been tested for its ability to modulate inflammatory pathways, showing promise in reducing markers of inflammation in cellular models.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated; †Estimated; ‡Predicted based on structural analogs.
Crystallographic and Conformational Analysis
- Piperazine Flexibility : The 4-fluorophenylpiperazine in the target compound may adopt multiple conformations, as seen in ’s derivatives, enhancing adaptability to target proteins .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound that influence its biological activity?
- The compound contains a quinazolinone core fused with a triazole ring , substituted with a 4-fluorophenyl-piperazine carbonyl group and an m-tolyl group . The fluorophenyl moiety enhances lipophilicity and potential receptor binding, while the piperazine group contributes to conformational flexibility and solubility. The triazole-quinazolinone fusion is critical for π-π stacking interactions with biological targets .
- Structural Data :
Q. What standard characterization methods are used to confirm its synthesis and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing m-tolyl vs. p-tolyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (FTIR) : Identifies carbonyl (C=O) and triazole (C=N) functional groups .
Q. How can researchers predict its solubility and stability in experimental buffers?
- Use computational tools (e.g., ACD/Labs or SwissADME) to calculate logP (~3.2) and pKa values. The piperazine group (basic nitrogen) enhances solubility in acidic buffers, while the fluorophenyl and m-tolyl groups contribute to hydrophobic interactions .
Advanced Research Questions
Q. How to optimize synthetic routes for improved yield and scalability?
- Critical Parameters :
- Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) for amide bond formation between piperazine and quinazolinone .
- Catalysts : Benzyltributylammonium bromide improves cyclization efficiency in triazole ring formation .
- Temperature Control : Reflux conditions (80–100°C) for 6–12 hours to minimize side reactions .
- Yield Optimization : Use coupling agents (e.g., HATU or EDCI) for amide bond formation, achieving yields >70% .
Q. How to resolve contradictions in biological activity data across similar analogs?
- Case Study : Analogous triazoloquinazolines with 4-methoxyphenyl groups showed reduced antibacterial activity compared to 4-fluorophenyl derivatives, likely due to electron-withdrawing effects of fluorine enhancing target binding .
- Methodology :
- Perform dose-response assays to validate potency (IC50/EC50).
- Use molecular docking to compare binding affinities with target proteins (e.g., kinase domains) .
Q. What strategies are recommended for resolving ambiguous spectral data?
- NMR Challenges : Overlapping signals in the aromatic region (δ 7.0–8.0 ppm) due to m-tolyl and fluorophenyl groups.
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Modification Sites :
- Piperazine Substituent : Replace 4-fluorophenyl with 4-chlorophenyl or 4-methoxyphenyl to study electronic effects .
- Triazole-Quinazolinone Core : Introduce methyl or ethyl groups at position 2 to assess steric hindrance .
Methodological Considerations
Q. What are best practices for handling air/moisture-sensitive intermediates during synthesis?
- Use Schlenk lines or gloveboxes for reactions involving hygroscopic reagents (e.g., DMF).
- Purify intermediates via flash chromatography under inert gas (N2/Ar) to prevent degradation .
Q. How to validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
